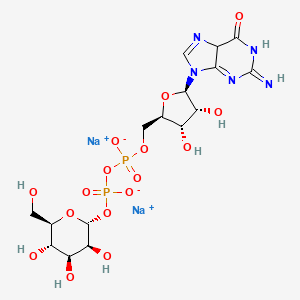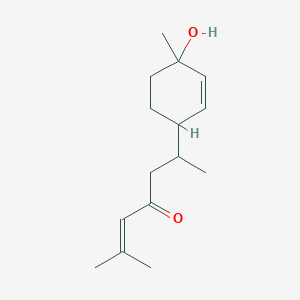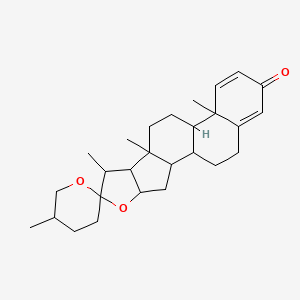
2-Nitroaniline-4,6-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroaniline-4,6-D2 is a deuterated derivative of 2-nitroaniline, an organic compound with the formula H2NC6H4NO2. This compound is characterized by the presence of a nitro group (—NO2) at the second position of the aniline ring, with deuterium atoms replacing hydrogen atoms at the 4 and 6 positions. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitroaniline-4,6-D2 can be synthesized through several methods. One common approach involves the reaction of 2-nitrochlorobenzene with ammonia, resulting in the formation of 2-nitroaniline. The deuterium atoms can then be introduced through a deuterium exchange reaction, where the hydrogen atoms at the 4 and 6 positions are replaced with deuterium .
Industrial Production Methods: The industrial production of 2-nitroaniline typically involves the nitration of aniline, followed by purification processes to isolate the desired isomer. For the deuterated version, additional steps are required to achieve the deuterium exchange, which may involve the use of deuterated solvents and catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitroaniline-4,6-D2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 2,4,6-trideuterated o-phenylenediamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Diazotization: The amino group can be converted to a diazonium salt, which can then undergo further reactions to form azo compounds.
Common Reagents and Conditions:
Reduction: Sodium borohydride or hydrazine hydrate in the presence of a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Diazotization: Sodium nitrite and hydrochloric acid at low temperatures.
Major Products:
Reduction: 2,4,6-Trideuterated o-phenylenediamine.
Substitution: Various substituted aniline derivatives.
Diazotization: Azo compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitroaniline-4,6-D2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the synthesis of deuterated materials and compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Nitroaniline-4,6-D2 primarily involves its reduction to o-phenylenediamine, which can then participate in various biochemical and chemical processes. The deuterium atoms provide stability and can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
2-Nitroaniline: The non-deuterated version with similar chemical properties but without the isotopic labeling.
3-Nitroaniline and 4-Nitroaniline: Isomers with the nitro group at different positions on the aniline ring.
Deuterated Aniline Derivatives: Other aniline compounds with deuterium atoms at various positions.
Uniqueness: 2-Nitroaniline-4,6-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the physical and chemical properties, making it a valuable compound for studies requiring precise tracking and analysis .
Eigenschaften
CAS-Nummer |
1276197-41-1 |
|---|---|
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2,4-dideuterio-6-nitroaniline |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i2D,3D |
InChI-Schlüssel |
DPJCXCZTLWNFOH-PBNXXWCMSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1)[N+](=O)[O-])N)[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
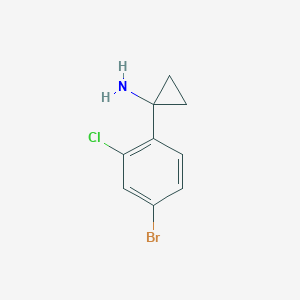
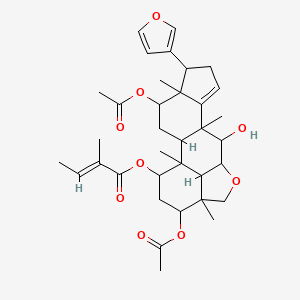

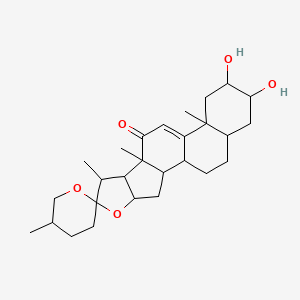
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
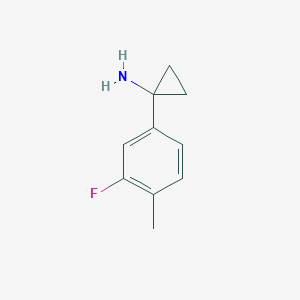
![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)
